molecular formula C11H16N2O4S B2510734 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid CAS No. 920313-46-8

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B2510734
CAS No.: 920313-46-8
M. Wt: 272.32
InChI Key: AQWAPXTXWILCBI-UHFFFAOYSA-N
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Description

3-(2-{[(Tert-Butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid (CAS: 2172355-82-5) is a heterocyclic organic compound with the molecular formula C₁₂H₁₈N₂O₄S and a molecular weight of 286.35 g/mol . Its structure comprises a 1,3-thiazole core substituted at the 5-position with a propanoic acid chain and at the 2-position with a tert-butoxycarbonyl (Boc)-protected amino group. This compound is typically synthesized via multi-step reactions involving Boc protection, thiazole ring formation, and hydrolysis, as seen in analogous methodologies .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-6-7(18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWAPXTXWILCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid, exhibit notable antimicrobial activity. For instance, studies have shown that certain thiazole derivatives possess broad-spectrum antibacterial properties against various pathogens. The incorporation of the thiazole ring enhances the compound's interaction with bacterial targets, making it a candidate for further development as an antibiotic agent .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The mechanism of action appears to involve the induction of apoptosis mediated by reactive oxygen species generation and mitochondrial membrane potential disruption .

Antibacterial Activity Evaluation

A study evaluated a series of thiazole derivatives for their antibacterial efficacy. Among these, this compound showed significant activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics like Ciprofloxacin .

Anticancer Studies

In another investigation focusing on anticancer properties, researchers synthesized several derivatives and tested them against various cancer cell lines. The results indicated that compounds containing the thiazole moiety exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin, particularly in colorectal cancer models .

Mechanism of Action

The mechanism of action of 3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially leading to enzyme inhibition or modulation of biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The target compound shares structural motifs with several derivatives, differing primarily in heterocyclic cores, substituents, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core
Target Compound C₁₂H₁₈N₂O₄S 286.35 Boc-amino, propanoic acid 1,3-Thiazol-5-yl
2-((tert-Butoxycarbonyl)amino)-4-methylthiazole-5-carboxylic acid C₁₀H₁₃N₂O₄S 257.29 Boc-amino, carboxylic acid, methyl 1,3-Thiazol-5-yl
(3R)-3-[(tert-Butoxy)carbonyl]amino-3-[4-(trifluoromethyl)phenyl]propanoic acid C₁₅H₁₈F₃NO₄ 333.31 Boc-amino, trifluoromethylphenyl Phenyl
2-{[(Tert-Butoxy)carbonyl]amino}-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid C₁₄H₁₄N₂O₆S 322.31 Boc-amino, benzoxazolone Benzoxazol-5-yl
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid C₉H₁₅N₃O₄ 245.24 Boc-amino, diazirinyl Diazirin-3-yl
Key Observations:
  • Heterocyclic Core : The thiazole ring in the target compound provides sulfur-based electronic effects, contrasting with the oxygen-rich benzoxazolone () or nitrogen-dense diazirine ().
  • Substituent Effects: The trifluoromethylphenyl group in enhances lipophilicity, while the methyl group in reduces steric hindrance compared to the propanoic acid chain.

Physicochemical Properties

Predicted and experimental physicochemical parameters highlight differences in solubility, lipophilicity, and stability:

Table 2: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Purity (%)
Target Compound 286.35 1.8 0.5 (DMSO) 95
Compound 257.29 1.2 2.1 (Water) 95
Compound 322.31 2.5 0.3 (DMSO) 95
  • Solubility: The target compound’s lower aqueous solubility compared to ’s carboxylic acid derivative reflects the propanoic acid chain’s reduced polarity.
  • Lipophilicity : The benzoxazolone derivative () exhibits higher logP due to aromatic ring contributions.

Biological Activity

3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid, also known by its IUPAC name N-{[(2-methyl-2-propanyl)oxy]carbonyl}-3-(1,3-thiazol-5-yl)alanine, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula: C11H16N2O4S
  • Molecular Weight: 272.33 g/mol
  • Appearance: Powder
  • Storage Temperature: Room Temperature

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its structural features, particularly the thiazole ring and the amino acid moiety. These characteristics contribute to its potential as an antiviral, antibacterial, and anti-inflammatory agent.

1. Antiviral Activity

Research has indicated that derivatives of thiazole-containing compounds can exhibit antiviral properties. For instance:

  • Neuraminidase Inhibition: Some thiazole derivatives have been shown to act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. A related compound demonstrated an IC50 value of 50 μM against neuraminidase .
  • Inhibition of Tobacco Mosaic Virus (TMV): Certain thiazole derivatives exhibited notable antiviral activity against TMV in vivo, with curative and protective activities exceeding those of commercial agents at specific concentrations .

2. Antibacterial Activity

Thiazole derivatives have also been studied for their antibacterial properties:

  • Mechanisms of Action: Compounds containing thiazole rings have shown efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting bacterial growth .
  • Activity Spectrum: The antibacterial activity is often enhanced when combined with other functional groups or when modified structurally to improve solubility and bioavailability .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is significant:

  • Cytokine Production Inhibition: Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro .
  • Animal Models: In vivo studies have demonstrated that these compounds can reduce inflammation in models of induced edema and other inflammatory conditions .

Research Findings and Case Studies

StudyFindings
Identified antiviral activity against TMV with significant curative effects.
Demonstrated inhibition of TNF-alpha production in whole blood cell cultures.
Reported enhanced antibacterial activity through structural modifications.

Q & A

Q. Optimization Factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Reflux conditions improve reaction rates but may require controlled cooling to avoid side products.
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) can accelerate specific steps .

How can researchers resolve contradictory NMR data during structural elucidation of thiazole derivatives?

Advanced
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

  • Diastereotopic protons : Use 2D NMR techniques (HSQC, HMBC) to confirm coupling patterns .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the thiazole ring .
  • Impurities : Compare experimental elemental analysis (C, H, N) with theoretical values to confirm purity .

Example : In compound 9 (), the nitrobenzylidene group caused distinct downfield shifts in 1^1H NMR (δ 8.2–8.4 ppm), resolved by correlating with 13^{13}C NMR carbonyl signals .

What analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., Boc carbonyl at ~165 ppm) and thiazole proton environments .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate Boc and amide groups .
  • Elemental Analysis : Matches calculated vs. experimental values (e.g., C: 54.8%, H: 4.9% for compound 12 ) .

Advanced : High-resolution mass spectrometry (HRMS) or X-ray crystallography provides absolute confirmation for complex derivatives .

How can researchers design bioassays to evaluate the biological activity of this compound?

Q. Advanced

  • Target Selection : Focus on proteins implicated in diseases (e.g., kinases or proteases) based on structural analogs (e.g., indole-thiazole hybrids with anticancer activity) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates.
    • Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Controls : Include Boc-deprotected analogs to assess the role of the protecting group .

What strategies mitigate side reactions during Boc deprotection in peptide synthesis?

Q. Advanced

  • Acid Sensitivity : Use mild deprotection agents (e.g., TFA in DCM) to avoid β-elimination of the thiazole ring .
  • Temperature Control : Perform reactions at 0–4°C to minimize acid-induced degradation.
  • Monitoring : Track depletion of the Boc group via FTIR or LC-MS .

Case Study : Derivatives with electron-withdrawing substituents (e.g., compound 12 ) showed higher stability during deprotection .

How can reaction yields be improved in multi-step syntheses of thiazole-propanoic acid derivatives?

Q. Advanced

  • Intermediate Isolation : Purify intermediates (e.g., thiazole precursors) before coupling to reduce carryover impurities .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling for aryl-thiazole bond formation (e.g., Suzuki-Miyaura for compound 24 ) .
  • Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to enhance solubility of polar intermediates .

Q. Advanced

  • Steric Hindrance : Bulky Boc groups slow nucleophilic attacks at the thiazole C-5 position, favoring regioselective modifications .
  • Crystallography : X-ray data for analogs show distorted dihedral angles (45–60°) between the thiazole and propanoic acid moieties, influencing binding affinity .

Example : Compound 25 () exhibited reduced reactivity with bulky 4-fluorophenyl acryloyl groups, requiring prolonged reaction times (24 hrs vs. 12 hrs for smaller substituents) .

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